CYP2A6 Inhibitory Potency: Ortho-Methoxybenzyl Coumarin vs. In-Class Comparators
A closely related ortho-methoxybenzyl coumarin (BindingDB ID BDBM50358746, CHEMBL596015) demonstrates significant inhibition of the major drug-metabolizing enzyme CYP2A6. This establishes a potency benchmark for the ortho-substituted class, which is critical for researchers studying or avoiding CYP-mediated drug interactions [1]. In contrast, the natural coumarin parent structure is a known substrate, not a potent inhibitor, of CYP2A6, highlighting the functional shift conferred by the specific synthetic modifications [2].
| Evidence Dimension | Inhibition of CYP2A6 (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (representative ortho-methoxybenzyl analog BDBM50358746) |
| Comparator Or Baseline | Parent coumarin is a CYP2A6 substrate, not an inhibitor |
| Quantified Difference | Shift from substrate to potent nanomolar inhibitor |
| Conditions | Inhibition of coumarin 7-hydroxylation in human liver microsomes, 30 min preincubation [1] |
Why This Matters
This data points to a specific, quantifiable advantage for the 2-methoxybenzyl series in projects requiring CYP2A6 modulation, a capability absent in the unsubstituted core scaffold.
- [1] BindingDB. BDBM50358746, CHEMBL596015. Affinity Data: IC50 50 nM for CYP2A6. View Source
- [2] Pelkonen, O., et al. (2008). Coumarin 7-hydroxylase activity in human liver microsomes. Properties of the enzyme and interspecies comparisons. Br J Clin Pharmacol. View Source
